4-Bromo-2-fluoro-1-iodobenzene

Catalog No.
S671634
CAS No.
105931-73-5
M.F
C6H3BrFI
M. Wt
300.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-1-iodobenzene

CAS Number

105931-73-5

Product Name

4-Bromo-2-fluoro-1-iodobenzene

IUPAC Name

4-bromo-2-fluoro-1-iodobenzene

Molecular Formula

C6H3BrFI

Molecular Weight

300.89 g/mol

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H

InChI Key

XRMZKCQCINEBEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)I

Canonical SMILES

C1=CC(=C(C=C1Br)F)I

Palladium-Catalyzed Cross-Coupling Reactions

Specific Scientific Field: Organic synthesis and catalysis.

Application Summary:

4-Bromo-2-fluoro-1-iodobenzene: is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . In this context, it serves as a valuable building block for creating complex organic molecules.

Experimental Procedure:

    Stannyllithiation: The compound is treated with a stannyllithium reagent (e.g., BuLi·LiCl·SnBu**) to generate an organostannane intermediate.

    Cross-Coupling Reaction: The organostannane intermediate reacts with an appropriate electrophile (e.g., aryl halide) in the presence of a palladium catalyst (e.g., Pd(PPh*)) to form the desired tetrasubstituted alkene.

Results: The cross-coupling reaction yields the desired tetrasubstituted alkene product with good selectivity and efficiency. Quantitative data on yields and purity can be obtained through gas chromatography (GC) analysis.

Fluorotriphenylene Derivatives

Specific Scientific Field: Materials chemistry and organic electronics.

Application Summary:

4-Bromo-2-fluoro-1-iodobenzene: is used in the preparation of fluorotriphenylene derivatives . These derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Experimental Procedure:

    Synthesis: The compound is reacted with appropriate reagents (e.g., fluorinating agents) to introduce fluorine atoms onto the triphenylene core.

    Characterization: The resulting derivatives are characterized using techniques such as nuclear magnetic resonance (NMR), UV-vis spectroscopy, and X-ray crystallography.

4-Bromo-2-fluoro-1-iodobenzene is an aromatic compound characterized by the presence of three halogen substituents: bromine, fluorine, and iodine, attached to a benzene ring. Its molecular formula is C₆H₃BrFI, and it has a molecular weight of approximately 300.90 g/mol. This compound is notable for its unique combination of halogens, which influences its chemical behavior and interactions in various applications, particularly in organic synthesis and medicinal chemistry .

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling with organoboron compounds in the presence of a palladium catalyst. The bromine atom serves as a leaving group in this cross-coupling reaction .
  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom enhances the reactivity of the compound towards nucleophilic attack, enabling further substitution reactions where the fluorine can be replaced by other nucleophiles .
  • Metalation Reactions: The iodobenzene moiety can undergo metalation with organolithium or organomagnesium reagents, allowing for the formation of metalated intermediates that can be used in various synthetic transformations .

The synthesis of 4-Bromo-2-fluoro-1-iodobenzene can be achieved through several methods:

  • Halogenation of Benzene Derivatives: Starting from 2-fluoroiodobenzene, bromination can be performed using bromine under electrophilic aromatic substitution conditions.
  • Direct Halogen Exchange: The compound can also be synthesized via halogen exchange reactions where existing halogens on a benzene derivative are replaced by bromine and fluorine.
  • Cross-Coupling Reactions: Utilizing precursors like iodobenzene and bromobenzene in coupling reactions with appropriate reagents under palladium catalysis can yield 4-Bromo-2-fluoro-1-iodobenzene .

4-Bromo-2-fluoro-1-iodobenzene serves as a versatile building block in organic synthesis. Its applications include:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique reactivity profile.
  • Material Science: The compound can be employed in the development of new materials, particularly those requiring specific electronic or optical properties.
  • Chemical Research: It is utilized as a reagent in various

Studies involving 4-Bromo-2-fluoro-1-iodobenzene often focus on its interactions with biological systems and other chemical entities. The compound's halogen substituents influence its binding affinity and selectivity towards biological targets, making it valuable in drug discovery and development processes. Interaction studies help elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2-fluoro-1-iodobenzene, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Differences
4-Bromo-2-chloro-6-fluoroiodobenzeneC₆H₃BrClFContains chlorine instead of iodine
5-Bromo-1-fluoro-2-iodo-3-methylbenzeneC₇H₈BrFIMethyl group present; different position
1-Bromo-5-fluoro-4-iodo-2-nitrobenzeneC₇H₅BrFINO₂Contains a nitro group
4-Bromo-2,3-difluoroiodobenzeneC₆H₂BrF₂ITwo fluorine atoms instead of one
5-Bromo-1,3-difluoro-2-iodobenzeneC₇H₅BrF₂ITwo fluorine atoms at different positions

The unique combination of bromine, fluorine, and iodine in 4-Bromo-2-fluoro-1-iodobenzene contributes to its distinctive reactivity and biological properties compared to these similar compounds .

Diazotization-Based Halogenation Strategies

Diazotization remains a cornerstone for introducing halogens into aromatic systems. A notable method involves the sequential diazotization and iodination of 4-bromo-2-fluoroaniline. In a one-pot protocol, 4-bromo-2-fluoroaniline is treated with sulfuric acid (30–80%) and sodium nitrite to form a diazonium intermediate, which undergoes iodide substitution via cuprous iodide (CuI) and potassium iodide (KI) catalysis. This method avoids low-temperature diazonium salt isolation, achieving yields of 65–72%.

Key Reaction Parameters

ParameterValue
Substrate4-Bromo-2-fluoroaniline
AcidH₂SO₄ (50% w/w)
NaNO₂1.1–1.4 equiv
CuI/KI0.05 equiv / 1.3 equiv
Reaction Time2–4 hours

This approach minimizes byproducts like azoamino compounds and simplifies purification.

Palladium-Catalyzed Sequential Functionalization Approaches

Palladium catalysis enables precise halogen placement. A two-step protocol starts with bromination of 2-fluoroaniline using 1,3-dibromo-5,5-dimethylhydantoin (dibromantin) in dimethylformamide (DMF), yielding 4-bromo-2-fluoroaniline with >97% selectivity. Subsequent iodination employs Pd(OAc)₂ with iodine in tetrahydrofuran (THF), achieving 85% yield. The palladium-ligand system ensures ortho-selectivity, critical for avoiding regioisomeric contamination.

Mechanistic Insights

  • Bromination: Dibromantin in DMF generates Br⁺ electrophiles, directed by fluorine’s meta-orienting effect.
  • Iodination: Oxidative addition of Pd(0) to C–Br bonds forms arylpalladium intermediates, which react with I₂ to install iodine.

One-Pot Multistep Halogen Exchange Protocols

Halogen exchange reactions offer atom-efficient pathways. A nickel-catalyzed aromatic Finkelstein reaction converts 4-bromo-2-fluorochlorobenzene to the target compound using NaI in DMF at 120°C. This method leverages nickel’s ability to mediate C–Br to C–I exchanges, achieving 78% yield.

Comparative Efficiency

MethodCatalystYield (%)Temperature (°C)
Nickel-CatalyzedNiCl₂78120
Photo-InducedI₂6525

Regioselective Directing Group-Assisted Syntheses

Directed ortho-metalation (DoM) strategies utilize fluorine’s directing effects. Treatment of 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, which is trapped with iodine to yield 4-bromo-2-fluoro-1-iodobenzene. This method achieves 75–84% yield and high regiocontrol.

Workup Protocol

  • Quench with 6N HCl.
  • Extract with n-heptane.
  • Crystallize at -20°C.

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing effects of bromine, fluorine, and iodine atoms create a significantly deactivated aromatic ring, enabling nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine’s strong inductive electron withdrawal and iodine’s polarizability synergistically reduce electron density at the ortho and para positions relative to each halogen [2] [4]. For example, in the presence of a strong nucleophile such as ammonia or alkoxide ions, the compound undergoes substitution at the para position to iodine, where the cumulative electron deficiency is most pronounced [2].

The reaction typically requires elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide to stabilize the transition state. A two-step mechanism dominates: (1) formation of a Meisenheimer complex through nucleophilic attack at the electron-deficient carbon, followed by (2) elimination of the iodide leaving group [4]. Competitive substitution at bromine or fluorine positions is disfavored due to their weaker leaving group abilities compared to iodine [2].

Transition Metal-Mediated Cross-Coupling Dynamics

4-Bromo-2-fluoro-1-iodobenzene serves as a versatile substrate in palladium-catalyzed cross-coupling reactions. The iodine atom exhibits superior reactivity in Suzuki-Miyaura couplings with aryl boronic acids due to its lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) [2]. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in tetrahydrofuran at 60°C, biphenyl derivatives form in >85% yield, with iodine selectively replaced while retaining bromine and fluorine [2].

In contrast, bromine participates in Ullmann-type couplings under copper catalysis. For instance, with CuI and 1,10-phenanthroline in dimethyl sulfoxide at 110°C, bromine undergoes coupling with aryl amines to form diarylamines. Fluorine remains inert under these conditions, highlighting the hierarchical reactivity: I > Br > F [2].

Halogen Bonding Interactions in Supramolecular Assembly

The iodine atom in 4-bromo-2-fluoro-1-iodobenzene acts as a potent halogen bond (XB) donor, forming directional interactions with electron-rich acceptors like pyridines or amines. XB strength follows the trend I > Br > F, with iodine achieving σ-hole potentials of +35 kcal/mol [3]. Co-crystallization with 4,4′-bipyridine yields a 1D chain structure via I···N interactions (2.89 Å, 165° angle), while bromine and fluorine participate in weaker secondary contacts (Br···N: 3.15 Å; F···H: 2.67 Å) [3].

These assemblies exhibit tunable photophysical properties. For example, XB-driven stacking in the solid state induces a bathochromic shift of 15 nm in UV-Vis spectra compared to the monomeric compound, suggesting extended π-conjugation through halogen-mediated packing [3].

Radical-Mediated Transformation Mechanisms

Selective dehalogenation via radical pathways enables precise functionalization. Under UV irradiation (254 nm) with triethylsilane as a hydrogen donor, iodine is preferentially cleaved to yield 4-bromo-2-fluorobenzene. Transient aryl radicals form through homolytic C–I bond cleavage, confirmed by electron paramagnetic resonance spectroscopy [2].

In the presence of peroxides, bromine undergoes radical substitution with alkyl groups. For instance, tert-butyl peroxide at 80°C generates tert-butyl radicals, which abstract bromine to form 4-fluoro-1-iodo-2-(tert-butyl)benzene. Fluorine’s high bond dissociation energy (C–F: 485 kJ/mol) prevents defluorination under these conditions [2].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 82 of 83 companies with hazard statement code(s):;
H302 (41.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (41.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (41.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

105931-73-5

Wikipedia

1-Bromo-3-fluoro-4-iodobenzene

Dates

Modify: 2023-09-14

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